Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate

Antibacterial MRSA inhibitors Structure-activity relationship

Sourcing regioisomerically pure 3-amino-4-arylthiophene building blocks for SAR often leads to suppliers with undefined substitution patterns, risking potency shifts up to 3.5-fold. This compound provides a verified ortho-chlorophenyl-ethyl ester architecture for unambiguous antiparasitic and antibacterial lead optimization. - Serves as an ester-protected precursor to tetrasubstituted thiophene-2-carboxylic acid PFTase inhibitors active against T. brucei and P. falciparum. - Ortho-chloro substitution linked to selective MRSA proliferation inhibition over para-chloro regioisomers. - Ethyl ester offers a ~0.5 LogP advantage over methyl ester for tuning membrane permeability.

Molecular Formula C13H12ClNO2S
Molecular Weight 281.76 g/mol
Cat. No. B12074770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate
Molecular FormulaC13H12ClNO2S
Molecular Weight281.76 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2Cl)N
InChIInChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-11(15)9(7-18-12)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3
InChIKeyJQTNRPSXDXYMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate – Chemical Overview


Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate is a heterocyclic small molecule belonging to the 3-amino-4-arylthiophene-2-carboxylate class, characterized by its ortho-chlorophenyl substituent at the C4 position, an ethyl ester at C2, and a free primary amine at C3 . This specific substitution pattern situates it within a broader chemical space of 3-arylthiophene-2-carboxylic acid derivatives, which have been systematically explored as protein farnesyltransferase (PFTase) inhibitors with demonstrated antiparasitic activity against Trypanosoma brucei and Plasmodium falciparum [1].

Reported PFTase inhibitor scaffold for antiparasitic research
Ortho-chlorophenyl substitution for MRSA selectivity SAR studies
Gewald-reaction compatible building block for analog library synthesis

Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate: Substitution Risk


Within the 3-aminothiophene-2-carboxylate chemical series, seemingly minor structural variations at the C4 aryl position and C2 ester group profoundly impact biological activity profiles. Anti-inflammatory SAR studies on 2-aminothiophene analogs reveal that modifications to the aryl substitution pattern can shift IC50 values from 121.47 μM to 422 μM across structurally related compounds, a 3.5-fold potency range driven solely by substituent identity [1]. Similarly, selective COX-2 inhibitor development efforts in diaryl thiophene series demonstrate that substituent electronic and steric properties directly determine target engagement [2]. Substituting Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate with the 4-chlorophenyl regioisomer, the unsubstituted phenyl analog, or the methyl ester variant cannot be assumed to preserve intended activity without explicit quantitative validation. The ortho-chlorine atom and ethyl ester represent specific, non-interchangeable design elements whose contributions to molecular recognition and physicochemical properties are not conserved across close analogs.

Para-chloro or meta-chloro regioisomers may shift antibacterial selectivity profile; ortho-chloro pattern not interchangeable
Methyl ester analog (CAS 350997-11-4) differs in lipophilicity by ~0.5 LogP, potentially altering permeability and metabolic stability profiles
Unsubstituted phenyl analog (CAS 82437-64-7) may exhibit reduced anti-inflammatory potency based on SAR trends; activity not conserved

Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate: Procurement Evidence


MRSA Selectivity: Ortho- vs. Para-Chlorophenyl

Systematic SAR analysis of chlorophenyl-substituted thiophene derivatives demonstrates that the ortho-chloro (2-chlorophenyl) substitution pattern, as present in the target compound, confers distinct antibacterial selectivity compared to para-chloro (4-chlorophenyl) regioisomers. In MRSA proliferation assays, compounds bearing the 2-chlorothiophene or ortho-chlorophenyl motif emerged among the most potent and selective inhibitors, whereas para-chloro-substituted analogs exhibited a differentiated activity profile with reduced selectivity window [1].

MRSA selectivity: ortho vs para
Class-level inference
Ortho-chlorophenyl substitution identified among most selective; para-substituted analogs showed reduced selectivity window in MRSA proliferation assays
Supports ortho-chloro substitution as a differentiated starting point for MRSA SAR studies
Qualitative differentiation; exact selectivity ratios not provided
Antibacterial MRSA inhibitors Structure-activity relationship

Ethyl vs. Methyl Ester Lipophilicity

The target compound features an ethyl ester at the C2 carboxylate position, distinguishing it from the commercially available methyl ester analog (Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, CAS 350997-11-4). Based on established physicochemical principles for homologous ester series, the ethyl ester introduces approximately 0.5 LogP units of additional lipophilicity compared to the methyl ester, corresponding to a ~3-fold increase in partition coefficient [1]. This increased lipophilicity may modulate membrane permeability and metabolic stability profiles.

Lipophilicity: ethyl vs methyl ester
Class-level inference
Ethyl ester introduces ~+0.5 LogP vs methyl ester (~3-fold partition coefficient increase)
Distinct physicochemical profile for permeability/metabolic stability optimization
In silico estimate based on homologous ester series
Physicochemical properties Lipophilicity LogP

Anti-Inflammatory SAR: Ortho-Chlorophenyl vs. Phenyl

Class-level SAR analysis of 2-aminothiophene derivatives establishes that aryl substituents dramatically modulate anti-inflammatory potency. Among six structurally characterized analogs, IC50 values ranged from 121.47 μM to 422 μM, representing a 3.5-fold potency differential driven solely by aryl group variation [1]. Thiophene-based COX-2 inhibitor studies further demonstrate that substituting a phenyl group with chlorophenyl modifications can alter inhibitory potency by up to 3.3-fold (93 nM vs. 310 nM for closely related pairs) [2]. These class-wide SAR patterns indicate that the ortho-chlorophenyl moiety in the target compound is expected to confer distinct biological activity relative to the unsubstituted phenyl analog (Methyl 3-amino-4-phenylthiophene-2-carboxylate, CAS 82437-64-7).

Anti-inflammatory SAR: Cl vs H
Class-level inference
Across 6 aminothiophene analogs, aryl substitution caused up to 3.5-fold potency variation (121.47–422 μM); phenyl vs substituted phenyl pair showed 3.3-fold difference
Ortho-chlorophenyl moiety likely contributes distinct activity; unsubstituted phenyl not equivalent
Class-level trend; target compound specific IC50 not published
Anti-inflammatory SAR Thiophene derivatives

Gewald vs. Thorpe Cyclization Synthetic Routes

The target compound is accessible via the Gewald reaction, a one-pot multicomponent condensation that offers distinct synthetic advantages for 2-aminothiophene-3-carboxylates . Alternative synthetic methodologies, such as phase-transfer catalysis-assisted Thorpe cyclization, have been developed for 3-amino-4-arylthiophene-2-carboxylates but require different precursor sets and reaction conditions [1]. The Gewald route utilizes readily available ketones or aldehydes, elemental sulfur, and activated nitriles, providing a convergent and scalable pathway for analog generation.

Synthetic route: Gewald vs Thorpe
Cross-study comparable
Gewald reaction: one-pot, multicomponent, uses elemental sulfur/activated nitriles; Thorpe cyclization requires different precursors and phase-transfer conditions
Gewald route enables broader C4/C5 diversification for analog library synthesis
Synthetic methodology comparison; no yield data provided
Gewald reaction Thiophene synthesis Phase-transfer catalysis

Commercial Availability vs. Regioisomeric Analogs

The target compound (CAS 1263210-48-5 / 325724-66-1, depending on nomenclature) is commercially available from multiple reputable chemical suppliers including Thermo Fisher Scientific, Santa Cruz Biotechnology, and Leyan, with specified purity of 96-97% [1][2]. The ortho-chlorophenyl substitution pattern in the target compound differs from the meta-chloro regioisomer (Ethyl 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate, CAS 473438-03-8) and the para-chloro regioisomer (Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate), each of which presents distinct commercial availability profiles and pricing structures [3].

Commercial availability vs regioisomers
Supporting evidence
Target: 96–97% purity, available from Thermo Fisher, Santa Cruz, Leyan; meta-chloro regioisomer CAS 473438-03-8; para-chloro regioisomer variable availability
Multi-vendor supply with documented purity supports consistent procurement
Supplier catalogs as of 2024–2025; verify current availability
Commercial availability Purity Procurement

Therapeutic Relevance: PFTase Inhibition

The 3-arylthiophene-2-carboxylic acid scaffold, of which the target compound is an ester prodrug form, has been validated as a protein farnesyltransferase (PFTase) inhibitor chemotype with demonstrated antiparasitic activity. Solid-phase synthesis and SAR diversification of this series yielded over 20 new tetrasubstituted compounds evaluated for PFTase inhibition and antiproliferative activity against Trypanosoma brucei and Plasmodium falciparum [1]. While the target compound itself lacks published IC50 data against these targets, its structural homology to the validated PFTase inhibitor pharmacophore (C2 carboxylate/C2 ester, C4 aryl group with halogen substitution) positions it within a therapeutically relevant chemical space distinct from other aminothiophene subclasses such as adenosine A1 receptor allosteric enhancers or NLRP3 inflammasome inhibitors [2].

Target class: PFTase inhibition
Class-level inference
Structural homology to validated 3-arylthiophene-2-carboxylic acid PFTase inhibitor chemotype; scaffold evaluated against T. brucei and P. falciparum
Supports target compound as PFTase inhibitor research entry point; distinct from adenosine A1 or NLRP3 modulator scaffolds
Target compound lacks published IC50 against PFTase; class-level assignment
Antiparasitic Plasmodium falciparum Trypanosoma brucei Protein farnesyltransferase

Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate: Research Applications


PFTase Inhibitor Optimization for Antiparasitic Discovery

Based on the validated 3-arylthiophene-2-carboxylic acid PFTase inhibitor chemotype described in Section 3, Evidence Item 6, this compound serves as an ester-protected building block for generating tetrasubstituted thiophene-2-carboxylic acids via solid-phase synthesis or solution-phase diversification. The ortho-chlorophenyl moiety at C4 provides a differentiated starting point for SAR exploration of the aryl binding pocket of PFTase, with demonstrated relevance for Plasmodium falciparum and Trypanosoma brucei antiproliferative activity [1].

MRSA Antibacterial SAR

As demonstrated in Section 3, Evidence Item 1, ortho-chlorophenyl-substituted thiophene analogs have been identified as among the most potent and selective inhibitors of MRSA proliferation in comparative SAR studies [2]. This compound is a suitable starting scaffold for medicinal chemistry programs focused on Gram-positive antibacterial agents, where the ortho-chloro substitution pattern confers selectivity advantages over para-chloro regioisomers.

Ethyl Ester Prodrug Physicochemical Optimization

The ethyl ester moiety, as differentiated from the methyl ester analog in Section 3, Evidence Item 2, provides enhanced lipophilicity (~0.5 LogP increment) that can be leveraged for optimizing membrane permeability or metabolic stability in early-stage lead optimization [3]. This compound is appropriate for programs requiring ester-protected carboxylate building blocks where hydrolytic stability or tissue distribution profiles are under investigation.

Gewald Reaction-Based Analog Library Synthesis

As established in Section 3, Evidence Item 4, the Gewald reaction compatibility of this scaffold enables efficient one-pot multicomponent synthesis of structurally diverse analogs . This compound can be used as a reference standard or starting material in combinatorial chemistry workflows aimed at generating 2-aminothiophene-3-carboxylate libraries for phenotypic screening or target-based drug discovery.

Application
Selection Property
Validation Focus
PFTase inhibitor optimization for antiparasitic research
Ortho-chlorophenyl C4 substitution pattern
PFTase inhibition and T. brucei / P. falciparum proliferation assays
MRSA antibacterial SAR studies
Ortho-chloro vs para-chloro selectivity context
MRSA proliferation inhibition and selectivity profiling
Ethyl ester prodrug physicochemical optimization
Ethyl ester lipophilicity profile
Membrane permeability and metabolic stability assessments
Gewald reaction-based analog library synthesis
Gewald reaction compatibility
One-pot multicomponent diversification at C4/C5 positions
Quote Request

Request a Quote for Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.